molecular formula C12H18BrNO B10888377 [(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine

Cat. No.: B10888377
M. Wt: 272.18 g/mol
InChI Key: HTGQHVQVRQVYPT-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound characterized by a bromine atom and a methoxy group attached to a benzene ring, which is further connected to a methyl group and a tert-butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromo-4-methoxybenzaldehyde and tert-butylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the bromine atom can yield the corresponding phenylmethylamine derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenylmethylamine derivatives.

    Substitution: Various substituted phenylmethylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

(3-Bromo-4-methoxyphenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of bromine and methoxy substitutions on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, (3-Bromo-4-methoxyphenyl)methylamine can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism by which (3-Bromo-4-methoxyphenyl)methylamine exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for certain receptors or enzymes. The tert-butylamine group may enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methylphenyl)methylamine
  • (3-Bromo-4-hydroxyphenyl)methylamine
  • (3-Bromo-4-ethoxyphenyl)methylamine

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of both bromine and methoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds. The methoxy group can enhance the compound’s electron-donating ability, while the bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3

InChI Key

HTGQHVQVRQVYPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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